Product packaging for 1-(4-Bromophenyl)-1h-indazole(Cat. No.:)

1-(4-Bromophenyl)-1h-indazole

Cat. No.: B12845630
M. Wt: 273.13 g/mol
InChI Key: CRGBRERVLZVHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(4-Bromophenyl)-1H-indazole (CAS 838820-83-0) is a brominated indazole derivative serving as a valuable chemical intermediate in medicinal chemistry and drug discovery research. With a molecular formula of C13H9BrN2 and a molecular weight of 273.13 g/mol, this compound is part of a class of indazole-based molecules investigated for their potential as dual inhibitors of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), key enzymes in the tryptophan-kynurenine metabolic pathway . The abnormal activity of this pathway is implicated in tumor immune escape and neurodegenerative diseases . As such, this chemical building block is utilized by researchers exploring novel immunotherapeutic agents for cancer, as well as potential treatments for conditions like Alzheimer's and Parkinson's disease . The compound is typically supplied as a solid and should be stored according to the manufacturer's recommendations. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9BrN2 B12845630 1-(4-Bromophenyl)-1h-indazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9BrN2

Molecular Weight

273.13 g/mol

IUPAC Name

1-(4-bromophenyl)indazole

InChI

InChI=1S/C13H9BrN2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15-16/h1-9H

InChI Key

CRGBRERVLZVHEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 1 4 Bromophenyl 1h Indazole and Analogues

Strategies for Indazole Core Construction

The formation of the indazole ring system is the critical step in the synthesis of 1-(4-bromophenyl)-1H-indazole and its analogues. Recent advancements have centered on intramolecular cyclization reactions, which offer high efficiency and regioselectivity. These methods include various transition-metal-catalyzed C-H amination and N-arylation reactions, providing powerful tools for accessing a wide range of substituted indazoles.

Cyclization Reactions

A notable method for the synthesis of 1H-indazoles involves a silver(I)-mediated intramolecular oxidative C–H amination. nih.govorganic-chemistry.orgresearchgate.net This approach is particularly effective for creating a variety of 3-substituted indazoles from readily available arylhydrazones. nih.govorganic-chemistry.org The reaction typically proceeds by treating an arylhydrazone with a silver(I) salt, such as silver(I) triflimide (AgNTf₂), often in the presence of a copper(II) co-catalyst like copper(II) acetate (B1210297) (Cu(OAc)₂). nih.govorganic-chemistry.org The transformation is carried out in a solvent like 1,2-dichloroethane (B1671644) at elevated temperatures, generally around 80 °C. nih.govorganic-chemistry.org

Preliminary mechanistic studies suggest that the reaction is initiated by a single electron transfer (SET) process mediated by the Ag(I) oxidant. nih.govresearchgate.net This methodology demonstrates broad functional group tolerance, allowing for the synthesis of indazoles bearing amide, ketone, ester, and even trifluoromethyl groups at the 3-position. nih.govorganic-chemistry.org

EntryStarting ArylhydrazoneProductYield (%)
1Methyl 2-(1-(4-methoxyphenyl)hydrazono)acetateMethyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate95
21-Phenyl-2-(1-phenylhydrazono)ethan-1-one1,3-Diphenyl-1H-indazole85
3N,1-Diphenyl-2-(1-phenylhydrazono)ethan-1-imine1,3-Diphenyl-1H-indazole78
4Ethyl 2-(1-(p-tolyl)hydrazono)propanoateEthyl 1-(p-tolyl)-1H-indazole-3-carboxylate92

Table 1: Examples of Silver(I)-Mediated Synthesis of 1H-Indazoles (Data sourced from multiple examples in cited literature nih.gov)

The synthesis of 1-aryl-1H-indazoles can be efficiently achieved through a domino reaction that terminates with an intramolecular nucleophilic aromatic substitution (SNAr). nih.govnih.gov This strategy is particularly effective when the aryl precursor of the indazole ring contains an ortho-halogen (typically fluorine) and is activated by a strong electron-withdrawing group, such as a nitro group, in the para position to the leaving group. nih.gov

The process begins with the formation of an arylhydrazone from a 2-fluoro-5-nitro-substituted acetophenone (B1666503) or benzaldehyde (B42025) and an appropriate arylhydrazine. nih.gov In a one-pot procedure, the subsequent deprotonation of the hydrazone N-H proton generates a nucleophilic anion. This anion then attacks the ortho-fluorine-bearing carbon, displacing the fluoride (B91410) ion in an intramolecular SNAr cyclization to form the indazole ring. nih.gov This method has been successfully applied to produce a range of 1-aryl-5-nitro-1H-indazoles in good to excellent yields. nih.gov

EntryArylhydrazineCarbonyl CompoundProductYield (%)
14-Bromophenylhydrazine1-(2-Fluoro-5-nitrophenyl)ethan-1-one1-(4-Bromophenyl)-3-methyl-5-nitro-1H-indazole96
2Phenylhydrazine (B124118)1-(2-Fluoro-5-nitrophenyl)ethan-1-one3-Methyl-5-nitro-1-phenyl-1H-indazole88
34-Methoxyphenylhydrazine2-Fluoro-5-nitrobenzaldehyde1-(4-Methoxyphenyl)-5-nitro-1H-indazole73
44-Chlorophenylhydrazine1-(2-Fluoro-5-nitrophenyl)ethan-1-one1-(4-Chlorophenyl)-3-methyl-5-nitro-1H-indazole91

Table 2: Synthesis of 1-Aryl-1H-Indazoles via SNAr-Terminated Domino Reaction (Data sourced from multiple examples in cited literature nih.gov)

Copper-catalyzed intramolecular N-arylation represents a versatile and widely used method for the construction of the indazole nucleus. nih.govnih.gov This approach typically involves the cyclization of o-haloarylhydrazones. While o-bromo derivatives often provide higher yields, recent developments have focused on using the more commercially available and less expensive o-chloroarylhydrazones. nih.govnih.gov

The reaction is generally carried out using a copper(I) source, such as copper(I) iodide (CuI), in the presence of a base like potassium hydroxide (B78521) (KOH) and a ligand, commonly 1,10-phenanthroline. nih.govnih.gov The process is conducted in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), at elevated temperatures (e.g., 120 °C). nih.govnih.gov This methodology has been successfully employed to synthesize a variety of N-phenyl and N-thiazolyl-1H-indazoles. nih.gov A highly efficient one-pot, two-step microwave-assisted procedure has also been developed, where the initial formation of the arylhydrazone from a 2-halobenzaldehyde and a phenylhydrazine is followed by a rapid copper-catalyzed cyclization under microwave irradiation, significantly reducing reaction times.

EntrySubstrateCatalyst/LigandBaseProductYield (%)
1(E)-1-((2-chlorophenyl)methylene)-2-phenylhydrazineCuI / 1,10-phenanthrolineKOH1-Phenyl-1H-indazole70
2(E)-1-((2-chloro-5-nitrophenyl)methylene)-2-phenylhydrazineCuI / 1,10-phenanthrolineKOH5-Nitro-1-phenyl-1H-indazole65
3(E)-1-((2-chlorophenyl)methylene)-2-(thiazol-2-yl)hydrazineCuI / 1,10-phenanthrolineKOH1-(Thiazol-2-yl)-1H-indazole35
42-Bromobenzaldehyde & Phenylhydrazine (Microwave)CuI / N,N'-DimethylethylenediamineK₃PO₄1-Phenyl-1H-indazole94

Table 3: Copper-Catalyzed Intramolecular N-Arylation for 1H-Indazole Synthesis (Data sourced from multiple examples in cited literature nih.gov)

Palladium catalysis offers another powerful avenue for the synthesis of the indazole core. A specific method reported involves an intramolecular ligand-free palladium-catalyzed C-H amination. This transformation utilizes aminohydrazones as the starting material to construct the 1H-indazole ring system.

In this approach, substituted aminohydrazones are first prepared through the activation of tertiary amides with trifluoromethanesulfonic anhydride, followed by the addition of a nucleophilic hydrazide. The resulting aminohydrazone intermediate then undergoes the key palladium-catalyzed C-H amination step to yield the final 1H-indazole product. The "ligand-free" aspect of this reaction is advantageous as it simplifies the reaction setup and reduces costs associated with complex, often proprietary, ligands. This method highlights the utility of palladium in facilitating direct C-H functionalization for heterocyclic synthesis.

Synergistic catalysis involving both rhodium and copper has emerged as a sophisticated strategy for synthesizing 1H-indazoles. This method proceeds via a C-H activation and a subsequent C-N/N-N bond-forming cascade. In a representative example, imidate esters react with nitrosobenzenes under redox-neutral conditions, catalyzed by a combination of a rhodium(III) complex and a copper(II) salt, such as [Cp*RhCl₂]₂ and Cu(OAc)₂ respectively.

The proposed mechanism begins with the coordination of the imidate to the rhodium catalyst, followed by a C-H activation to form a rhodacycle intermediate. This intermediate then undergoes migratory insertion into the N=O bond of the nitrosobenzene. The subsequent steps, facilitated by the copper co-catalyst, involve the formation of the crucial N-N bond and regeneration of the active catalysts. This dual catalytic system allows for the efficient construction of the indazole core with high functional group tolerance under relatively mild conditions.

EntryImidate SubstrateNitrosobenzene SubstrateCatalyst SystemProductYield (%)
1Ethyl benzimidateNitrosobenzene[Rh₂(OAc)₄] / Cu(OAc)₂3-Phenyl-1H-indazole92
2Ethyl 4-methylbenzimidateNitrosobenzene[Rh₂(OAc)₄] / Cu(OAc)₂3-(p-Tolyl)-1H-indazole85
3Ethyl 4-chlorobenzimidate1-Nitroso-4-methylbenzene[Rh₂(OAc)₄] / Cu(OAc)₂3-(4-Chlorophenyl)-1-(p-tolyl)-1H-indazole78
4Ethyl benzimidate1-Methoxy-4-nitrosobenzene[Rh₂(OAc)₄] / Cu(OAc)₂1-(4-Methoxyphenyl)-3-phenyl-1H-indazole88

Table 4: Rhodium and Copper Co-catalyzed Synthesis of 1H-Indazoles (Data is representative of the methodology described in the cited literature)

Japp–Klingemann Reaction and Hydrazone Cyclization

The Japp–Klingemann reaction is a classical method for synthesizing hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts. wikipedia.orgchemeurope.com These resulting hydrazones are valuable intermediates that can undergo cyclization to form the indazole ring system. wikipedia.org This approach has been successfully applied to the synthesis of 1-arylindazoles. mdpi.com

The general mechanism involves the coupling of an aryl diazonium salt with a β-keto-ester to form an azo compound, which then undergoes hydrolysis and decarboxylation to yield a hydrazone. slideshare.net This hydrazone can then be cyclized under acidic conditions, a key step in Fischer indole (B1671886) synthesis, or through other cyclization strategies to afford the indazole core. wikipedia.orgchemeurope.com A one-pot procedure combining the Japp–Klingemann reaction and subsequent cyclization of the hydrazone intermediate has been developed for the synthesis of 1-arylindazoles. mdpi.com

A modified Japp–Klingemann reaction has been utilized in a sequence to produce substituted pyrazolo[4,3-b]pyridines and was also successfully applied to the synthesis of 1-arylindazoles. mdpi.com This highlights the versatility of this reaction in creating complex heterocyclic structures.

Table 1: Selected Examples of Indazole Synthesis via Japp-Klingemann Reaction and Hydrazone Cyclization

Starting Materials Reaction Conditions Product Yield (%) Reference

Condensation Reactions

Condensation reactions represent a fundamental and widely used approach for the synthesis of the indazole scaffold. This strategy typically involves the reaction of a hydrazine (B178648) derivative with a suitable ortho-functionalized aromatic carbonyl compound, such as an aldehyde or ketone. chemicalbook.com

A practical synthesis of indazoles has been developed through the condensation of o-fluorobenzaldehydes with hydrazine. acs.orgdntb.gov.ua This method circumvents a competitive Wolff-Kishner reduction that can occur in direct preparations from aldehydes. acs.org The use of O-methyloximes of o-fluorobenzaldehydes has also been shown to be an effective strategy. acs.org Similarly, 2-hydroxybenzaldehydes or ketones can undergo condensation with hydrazine hydrochloride to yield functionalized 1H-indazoles. chemicalbook.com

The development of a concise and improved route to a fluorinated indazole intermediate involved a condensation reaction between a formylated precursor and methyl hydrazine to form a hydrazone, which was subsequently cyclized. acs.org One-pot syntheses have also been achieved from 2-haloacetophenones via a copper-catalyzed amination with methyl hydrazine followed by intramolecular cyclization. chemicalbook.com

[3+2] Cycloadditions (e.g., Diazomethanes with Benzyne)

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful tool for the construction of five-membered heterocyclic rings, including the pyrazole (B372694) ring of the indazole system. A prominent example is the reaction of diazomethanes with benzynes. nih.govorganic-chemistry.orgacs.org

This method provides a direct and efficient route to a wide range of substituted indazoles under mild reaction conditions. organic-chemistry.orgorganic-chemistry.org Benzynes are highly reactive intermediates that can be generated in situ from precursors such as o-(trimethylsilyl)aryl triflates in the presence of a fluoride source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.orgelsevierpure.com The subsequent cycloaddition with a diazo compound leads to the formation of the indazole skeleton. organic-chemistry.orgorgsyn.org Depending on the stoichiometry of the reagents and the reaction conditions, this reaction can afford either N-unsubstituted or 1-arylated 1H-indazoles. researchgate.net

The scope of this reaction is broad, accommodating various diazo compounds and benzyne (B1209423) precursors, allowing for the synthesis of potentially biologically and pharmaceutically interesting indazoles in good to excellent yields. organic-chemistry.orgresearchgate.net The reaction of arynes with hydrazones can also be used to construct the 1H-indazole skeleton through a [3+2] annulation approach. nih.gov

Table 2: Examples of Indazole Synthesis via [3+2] Cycloaddition

Benzyne Precursor Diazo Compound/Hydrazone Reaction Conditions Product Type Yield (%) Reference
o-(Trimethylsilyl)aryl triflates Various diazo compounds CsF or TBAF, room temperature Substituted indazoles Good to excellent organic-chemistry.orgorganic-chemistry.org
o-(Trimethylsilyl)aryl triflates N-Tosylhydrazones CsF, MeCN, 65 °C 3-Substituted indazoles 56-95% nih.gov

Diazotization or Nitrosation of Ortho-Alkylanilines

The diazotization or nitrosation of ortho-alkylanilines is a classical and well-established method for the synthesis of the 1H-indazole ring system. nih.govacs.org This intramolecular cyclization process, often referred to as the Davis-Beirut reaction or a variation thereof, involves the formation of a diazonium salt from an ortho-substituted aniline, which then undergoes spontaneous cyclization.

The reaction typically begins with the treatment of an ortho-alkylaniline with a nitrosating agent, such as sodium nitrite (B80452) in the presence of an acid, to generate the corresponding diazonium salt. This intermediate then cyclizes through an intramolecular electrophilic attack on the adjacent alkyl group, followed by deprotonation to yield the 1H-indazole. This method is particularly useful for the synthesis of indazoles that are unsubstituted at the 3-position.

Addition and Cyclization of Hydrazines with Ortho-Haloarylaldehydes or Ketones

The reaction of hydrazines with ortho-haloarylaldehydes or ketones provides a versatile route to 1H-indazoles. This method involves an initial condensation to form a hydrazone, followed by an intramolecular cyclization, often facilitated by a transition metal catalyst. nih.govacs.org

Copper-catalyzed intramolecular Ullmann-type reactions have been successfully employed for the synthesis of fluorinated indazoles. acs.org This process involves the cyclization of a hydrazone derived from an ortho-haloaryl carbonyl compound. Another efficient method is the copper(I) oxide-mediated cyclization of o-haloaryl N-tosylhydrazones. researchgate.net This reaction proceeds through a thermo-induced isomerization followed by cyclization and is tolerant of various functional groups. nih.gov Palladium catalysis has also been utilized in the synthesis of indazoles from hydrazones, although it can require high catalyst loading. google.com

These methods offer a robust platform for the synthesis of a diverse array of substituted indazoles, including those with specific substitution patterns that are relevant for pharmaceutical applications.

Regioselective C–H Functionalization (e.g., Visible Light-Mediated)

Regioselective C–H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and derivatization of heterocyclic compounds, including indazoles. rsc.org Visible light-mediated photoredox catalysis, in particular, offers a sustainable and mild approach to activate C–H bonds. rsc.orgfrontiersin.org

This methodology allows for the direct introduction of functional groups at specific positions of the indazole core, often at the C3-position of 2H-indazoles, without the need for pre-functionalized starting materials. frontiersin.orgacs.org For instance, the visible-light-promoted regioselective C(sp²)–H/C(sp³)–H cross-dehydrogenative coupling between 2H-indazoles and ethers has been achieved using an organophotoredox catalyst. acs.org This reaction leads to the formation of C3-oxyalkylated 2H-indazoles. acs.org

Furthermore, visible-light-induced direct C3-carbamoylation of 2H-indazoles has been developed as a transition-metal-free process. frontiersin.org These methods showcase the potential of photocatalysis to enable challenging transformations under mild conditions, providing access to novel indazole analogues. rsc.orgresearchgate.net

Table 3: Examples of Visible Light-Mediated C-H Functionalization of Indazoles

Indazole Substrate Coupling Partner Photocatalyst/Conditions Product Type Yield (%) Reference
2-Aryl-2H-indazoles Ethers Rose bengal, TBHP, aerobic, ambient temp. C3-Oxyalkylated 2H-indazoles Moderate to good acs.org

Functional Group Introduction and Derivatization

The introduction of various functional groups onto the this compound scaffold is essential for modulating its physicochemical and biological properties. The bromine atom on the N1-phenyl ring serves as a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of aryl, alkynyl, and amino moieties, respectively.

Furthermore, direct C-H functionalization methods, as discussed in the previous section, provide a powerful means to introduce substituents at various positions of the indazole core. rsc.org Silver(I)-mediated intramolecular oxidative C-H amination has been shown to be effective for the synthesis of a variety of 3-substituted indazoles. acs.org This method is tolerant of a wide range of functional groups on the N1-aryl group, including electron-donating and electron-withdrawing substituents at the para-position. nih.govacs.org

Derivatization of functional groups already present on the indazole ring system is another important strategy. For example, a nitro group can be reduced to an amino group, which can then be further functionalized. acs.org Ester groups can be hydrolyzed to carboxylic acids, providing a point for amide bond formation. acs.org The versatility of these derivatization strategies allows for the creation of large libraries of this compound analogues for screening in drug discovery and materials science applications.

Table 4: Examples of Derivatization Reactions on Indazole Scaffolds

Starting Material Reagents and Conditions Product Yield (%) Reference
2-(4-Nitrophenyl)-3-phenylthio-2H-indazole SnCl2·2H2O, EtOH, reflux 4-(3-(Phenylthio)-2H-indazol-2-yl)aniline 90% acs.org
Ethyl 2-(4-methoxyphenyl)-3-phenylthio-2H-indazole-5-carboxylate LiOH, THF/H2O, rt 2-(4-Methoxyphenyl)-3-phenylthio-2H-indazole-5-carboxylic acid 98% acs.org
2-(4-Methoxyphenyl)-3-phenylthio-2H-indazole m-CPBA, DCM, rt 2-(4-Methoxyphenyl)-3-(phenylsulfonyl)-2H-indazole 49% acs.org
Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate AgNTf2, Cu(OAc)2, 1,2-dichloroethane, 80 °C (Product of C-H amination) 81% nih.govacs.org

Electrophilic Aromatic Substitution for Functional Group Incorporation

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions used to install functional groups onto aromatic systems. wikipedia.org In this reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgyoutube.com The indazole ring system, being aromatic, is susceptible to electrophilic attack. The regioselectivity of the substitution is governed by the electronic properties of the bicyclic system and any existing substituents.

The reaction mechanism involves the aromatic ring acting as a nucleophile to attack the electrophile (E+), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.org A subsequent deprotonation step restores the aromaticity of the ring, resulting in the substituted product. byjus.com Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgbyjus.com

For indazole derivatives, direct functionalization via SEAr can be challenging due to the presence of two nitrogen atoms which can be protonated or coordinate to Lewis acids under reaction conditions. However, strategic manipulation of protecting groups and reaction conditions allows for controlled functionalization. For instance, the bromination of the indazole core is a key step for introducing further molecular diversity. A direct and regioselective C7-bromination of 4-substituted 1H-indazoles has been successfully achieved using N-bromosuccinimide (NBS) in DMF at 80 °C. nih.gov This halogenation provides a crucial handle for subsequent cross-coupling reactions.

Reaction TypeReagentTypical Position of Substitution on IndazoleReference Example
Halogenation (Bromination)N-Bromosuccinimide (NBS)C7Regioselective C7-bromination of 4-sulfonamido-1H-indazoles. nih.gov
NitrationHNO₃/H₂SO₄C5 or C7Formation of a nitronium ion (NO₂⁺) as the electrophile. byjus.com
SulfonationFuming H₂SO₄VariableIntroduction of a sulfonic acid (-SO₃H) group. byjus.com

Suzuki–Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki–Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly aryl-aryl bonds. nih.gov This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. youtube.com Its significance is underscored by its wide substrate scope, tolerance of various functional groups, and relatively mild reaction conditions. nih.govyoutube.com

For the synthesis of analogues of this compound, the Suzuki reaction is invaluable for introducing aryl or heteroaryl substituents at specific positions of the indazole core. A common strategy involves the coupling of a bromo-indazole derivative with an appropriate arylboronic acid. For example, C7-bromo-4-substituted-1H-indazoles can be coupled with a range of aryl boronic acids to furnish C7-arylated products in moderate to excellent yields. nih.gov The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system. nih.govnih.gov

The synthesis of complex derivatives like N-(4-Bromophenyl)-1-butyl-1H-indazole-3-carboxamide can be envisioned through a multi-step sequence where a key step could involve a Suzuki coupling to build the biaryl core, followed by functional group manipulations like amidation. The versatility of the Suzuki reaction allows for the coupling of various substituted arylboronic acids, enabling the creation of a large library of analogues for structure-activity relationship studies. Microwave irradiation has also been shown to accelerate these couplings, sometimes leading to concomitant deprotection of protecting groups like Boc. nih.gov

Indazole SubstrateBoronic Acid PartnerCatalyst/ConditionsProduct TypeYield
tert-butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylatePhenylboronic acidPd(PPh₃)₄, Na₂CO₃, Dioxane, 120 °C (Microwave)5-methoxy-3-phenyl-1H-indazoleHigh (>80%) nih.gov
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPd₂(dba)₃, XPhos, K₃PO₄, Dioxane/H₂O, 100 °CC7-(4-methoxyphenyl) derivativeGood nih.gov
5-bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂, K₂CO₃, Dimethoxyethane5-(N-Boc-pyrrol-2-yl)-1H-indazoleGood nih.gov

Chan–Evans–Lam (CEL) Coupling for N-Arylation

The Chan–Evans–Lam (CEL) coupling is a powerful copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds. wikipedia.org It provides an efficient route for the N-arylation of amines, amides, and nitrogen-containing heterocycles using arylboronic acids. wikipedia.orgnih.gov This reaction is an attractive alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination, notable for its use of a less expensive metal catalyst and its ability to be performed under mild conditions, often open to the air at room temperature. wikipedia.orgorganic-chemistry.org

The synthesis of this compound from unsubstituted 1H-indazole and 4-bromophenylboronic acid is a direct application of the CEL N-arylation methodology. The reaction mechanism is thought to involve the formation of a copper(II)-aryl species, which then coordinates with the N-H bond of the indazole. A final reductive elimination step from a transient copper(III) intermediate yields the N-arylated product and a copper(I) species, which is then re-oxidized to copper(II) to complete the catalytic cycle. organic-chemistry.org

The reaction typically uses a copper(II) salt, such as Cu(OAc)₂, often in the presence of a base and a ligand like pyridine (B92270) or a phenanthroline-based system. wikipedia.orgnih.gov The scope of the reaction is broad, tolerating a variety of functional groups on both the indazole and the arylboronic acid partner. nih.gov This makes the CEL coupling a highly versatile tool for preparing libraries of N-aryl indazole derivatives.

N-H SubstrateBoronic Acid PartnerCatalyst/ConditionsProduct TypeKey Feature
1H-Indazole(4-Bromophenyl)boronic acidCu(OAc)₂, Base (e.g., Pyridine), Room Temp, AirThis compoundMild conditions, air tolerant. wikipedia.org
2-NitroimidazoleArylboronic acidsCu(II), Phenanthroline-based ligands, K₂CO₃N-Aryl-2-nitroimidazolesLigand-assisted coupling of poorly activated heterocycles. nih.gov
4-Fluoroalkylpyrimidin-2(1H)-oneArylboronic acidsCu(OAc)₂, Boric acidN1-Aryl derivativesFluoroalkyl group assists the N-arylation. nih.gov

Green Chemistry Approaches in Indazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. benthamdirect.comingentaconnect.com In the context of indazole synthesis, this involves developing methods that use less hazardous substances, employ renewable feedstocks, improve energy efficiency, and reduce waste. nih.gov

Key green chemistry strategies applied to indazole synthesis include:

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with more environmentally benign alternatives. For example, the synthesis of 2H-indazole derivatives has been achieved in polyethylene (B3416737) glycol (PEG 300), a biodegradable and low-toxicity solvent. organic-chemistry.org Water has also been used as a solvent for certain coupling reactions.

Catalyst-Based Approaches: Utilizing catalysts, especially heterogeneous or recyclable ones, to improve reaction efficiency and reduce stoichiometric waste. benthamdirect.com Copper(I) oxide nanoparticles have been used as a ligand-free catalyst for the synthesis of 2H-indazoles. organic-chemistry.org

Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govnih.gov

Atom Economy: Designing reactions, such as multicomponent reactions, where a high proportion of the atoms from the starting materials are incorporated into the final product.

Metal-Free Synthesis: Developing synthetic routes that avoid the use of transition metals, which can be toxic and costly. A metal-free synthesis of 1H-indazoles has been reported by reacting N-tosylhydrazones with nitroaromatic compounds, offering an environmentally benign alternative. nih.gov Another approach involves a one-pot metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives. organic-chemistry.org

Simplified Procedures: A grinding protocol using ammonium (B1175870) chloride in ethanol (B145695) has been reported as a simple, efficient, and eco-friendly method for synthesizing 1-H-indazole derivatives, avoiding bulk solvents and complex work-ups. samipubco.com

These approaches collectively contribute to making the synthesis of indazole derivatives more sustainable and economically viable. benthamdirect.comingentaconnect.com

One-Pot Synthetic Protocols for Indazole Derivatives

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, represents a highly efficient strategy that aligns with the principles of green chemistry. By avoiding the isolation and purification of intermediates, these protocols save time, resources, and reduce waste. nih.gov Several one-pot procedures have been developed for the synthesis of the indazole core and its derivatives.

A general one-pot protocol for the formation of 1-aryl-1H-indazoles has been developed that avoids the limitations of certain substitution patterns required for SNAr cyclization. nih.gov This method involves the in-situ generation of an arylhydrazone followed by a copper(I)-catalyzed intramolecular cyclization, achieving yields in the range of 62–78%. nih.gov The key to this transformation was the sequential addition of reagents and the use of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) as the solvent. nih.gov

Another example is the copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazole heterocycles from ortho-iodobenzyl bromides and di-tert-butyl hydrazodiformate. mdpi.comresearchgate.net This route provides the desired products in moderate to good yields (55%–72%), which is a substantial improvement over the corresponding two-step reaction sequences. mdpi.comresearchgate.net

These one-pot syntheses offer significant advantages in terms of operational simplicity and efficiency, making them highly valuable for the rapid construction of diverse indazole derivatives. nih.gov

ProtocolStarting MaterialsKey Reagents/CatalystProduct TypeYield Range
General 1-Aryl-1H-indazole Synthesis2-halobenzaldehydes, ArylhydrazinesCuI, K₂CO₃, DMPU1-Aryl-1H-indazoles62-78% nih.gov
Dihydro-1H-indazole Synthesisortho-iodobenzyl bromides, di-tert-butyl hydrazodiformateCuI, 1,10-phenanthroline, Cs₂CO₃2,3-dihydro-1H-indazoles55-72% mdpi.comresearchgate.net
Metal-Free Indazole Synthesis2-aminophenones, Hydroxylamine derivativesNone (Metal-free)1H-IndazolesVery good organic-chemistry.org
Three-Component 2H-Indazole Synthesis2-bromobenzaldehydes, Primary amines, Sodium azideCu₂O nanoparticles2H-IndazolesGood organic-chemistry.org

Structure Activity Relationship Sar Investigations of 1 4 Bromophenyl 1h Indazole Analogues

Impact of Substitutions on the Indazole Core

The bicyclic structure of 1H-indazole offers several positions for substitution, namely C3, C4, C5, C6, and C7. The nature and position of substituents on this core structure are pivotal in determining the biological activity and potency of the analogues.

The introduction of aryl groups at the C3 and C6 positions of the indazole nucleus has been shown to be a critical determinant for biological activity across different therapeutic targets. SAR studies for a series of glucagon (B607659) receptor antagonists revealed that the presence of aryl groups at both the C3 and C6 positions was crucial for their inhibitory activity. nih.gov

In the context of cancer therapy, derivatives featuring a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group, which is a substituted aryl moiety, were identified as potent inhibitors of fibroblast growth factor receptor 1 (FGFR1). nih.gov This highlights that not only the presence of an aryl group but also its specific substitution pattern at the C6 position is key to achieving high potency. The functionalization at the C3 position is also a widely explored strategy for modulating activity, with various (hetero)aryl groups being introduced to serve as key interaction moieties with biological targets. chim.it

Table 1: Impact of Aryl Substitutions at C3 and C6
PositionSubstituent TypeBiological Target/ActivitySAR FindingReference
C3 and C6Aryl GroupsGlucagon Receptor AntagonistsPresence of aryl groups at both positions is crucial for inhibitory activity. nih.gov
C6(2,6-dichloro-3,5-dimethoxyphenyl)FGFR1 InhibitorsThis specific substituted aryl group confers potent inhibitory activity. nih.gov
C3(Hetero)aryl GroupsGeneral Kinase InhibitorsA common site for modification to achieve target-specific interactions. chim.it

Systematic investigation of substitutions around the benzene (B151609) ring portion of the indazole core has yielded precise SAR insights. In the development of allosteric CC-chemokine receptor 4 (CCR4) antagonists, specific requirements for substituents at the C4, C5, C6, and C7 positions were identified. acs.org

For the C4 position, analogues bearing methoxy (B1213986) or hydroxyl groups were found to be the most potent. acs.org Conversely, the C5, C6, and C7 positions showed less tolerance for substitution, with only small groups being permissible. Among these, C6-substituted analogues were generally preferred. acs.org Further studies have reinforced the importance of the C4 and C6 positions, indicating that substituent groups at these sites play a crucial role in the inhibition of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme. nih.gov For anti-proliferative activity against certain cancer cell lines, substituents at the C5 position, particularly fluorine-containing groups, were shown to have a significant effect. mdpi.com

Table 2: Summary of Substituent Effects at C4, C5, C6, and C7
PositionPreferred SubstituentsEffect on ActivityTarget ExampleReference
C4Methoxy, HydroxylIncreased potencyCCR4 Antagonists acs.org
C5Small groups, FluorineTolerated; can enhance anti-proliferative activityCCR4 Antagonists, Anticancer acs.orgmdpi.com
C6Small groupsGenerally preferred over C5 and C7 substitutionsCCR4 Antagonists acs.org
C7Small groupsTolerated, but less preferred than C6CCR4 Antagonists acs.org

Electron-withdrawing groups like the nitro group (NO₂) can significantly influence the electronic properties of the indazole ring and its interaction with biological targets. Specifically, 7-nitro-1H-indazoles are recognized as potent inhibitors of nitric oxide synthase (NOS) isoforms. nih.govnih.gov The placement of the nitro group at the C7 position appears to be a key determinant for this specific inhibitory activity. nih.gov In synthetic chemistry, 5-nitro and 6-nitroindazoles are also common precursors for building more complex, biologically active molecules. nih.govchim.it

The substitution of a hydrogen atom with a bromine (Br) atom on the indazole core can have varied and significant effects on biological activity, depending on its position. A bromo substituent can alter the compound's lipophilicity, electronic character, and potential for halogen bonding. researchgate.net

A striking example of its impact is seen in nitric oxide synthase (NOS) inhibitors, where the introduction of a bromine atom at the C3 position of a 7-substituted indazole enhanced the inhibitory effects tenfold. nih.govresearchgate.net This suggests that at the C3 position, the bromo group may be involved in a critical interaction within the enzyme's active site.

Substitution at other positions also plays a key role. The presence of a bromine atom at the C6 position can favorably affect a compound's pharmacokinetic properties, such as its ability to penetrate bacterial cells, by modifying its lipophilicity and electronic nature. researchgate.net Furthermore, 6-bromo-1H-indazole is a valuable intermediate used in the synthesis of potent VEGFR-2 kinase inhibitors. chim.it

Role of N-Substitutions

Varying the substituent at the N1 position is a cornerstone of SAR studies for indazole analogues. Research on CCR4 antagonists found that N1-meta-substituted benzyl (B1604629) groups bearing an α-amino-3-[(methylamino)acyl] side chain were the most potent N1-substituents investigated. acs.org

For a different class of enzymes, 5-lipoxygenase (5-LOX) inhibitors, a 1-benzyl substitution was identified as a key structural feature for activity. Further optimization revealed that bulky, lipophilic substituents at the 4-position of this benzyl ring were superior to smaller substituents, indicating a specific spatial requirement in the enzyme's binding site. sci-hub.se These findings underscore that the N1-substituent's size, aromaticity, and appended functional groups are all critical variables that must be fine-tuned to achieve optimal activity for a given biological target.

Table 3: Impact of N1-Substituent Variation on Biological Activity
N1-Substituent TypeBiological TargetKey SAR FindingReference
meta-substituted benzyl groups with α-amino-3-[(methylamino)acyl]– groupCCR4 AntagonistsIdentified as the most potent N1-substituents. acs.org
Benzyl group with bulky, lipophilic groups at its 4-position5-LOX InhibitorsBulky lipophilic groups are superior to small substituents for activity. sci-hub.se

Importance of the N-Ethylpiperazine Group

The introduction of an N-ethylpiperazine moiety has been shown to be a critical determinant for the biological activity of certain indazole derivatives. Research has indicated that this particular functional group can significantly enhance both the enzymatic inhibitory potential and the cellular activity of the parent compound. nih.gov The basic nitrogen of the piperazine (B1678402) ring can participate in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds, which can lead to a more stable drug-receptor complex and, consequently, higher efficacy.

For instance, in studies on a series of indazole-based inhibitors, the presence of the N-ethylpiperazine group was found to be essential for achieving high potency. This is often attributed to the favorable pharmacokinetic properties conferred by the piperazine ring, such as improved solubility and bioavailability, in addition to its direct contribution to target binding.

Significance of Specific Linkers and Functional Groups

The nature of linkers and the presence of specific functional groups on the 1-(4-bromophenyl)-1H-indazole scaffold play a pivotal role in modulating the compound's biological profile.

Regiochemistry of Amide Linkers (e.g., Indazole-3-carboxamides)

The regiochemistry of amide linkers, particularly at the C3 position of the indazole ring, is a key factor in determining the biological activity of these compounds. The orientation of the carboxamide group can influence the molecule's ability to interact with its target protein. Studies on 1H-indazole-3-carboxamide derivatives have revealed that the substitution pattern on the amide nitrogen is crucial for potency and selectivity. nih.gov

The synthesis of these derivatives often involves the coupling of 1H-indazole-3-carboxylic acid with various amines. The regioselective synthesis of N-1 substituted indazoles is often favored thermodynamically, ensuring the correct orientation of the substituents for optimal activity. nih.govbeilstein-journals.orgd-nb.info SAR analyses have demonstrated that introducing appropriate hydrophobic rings and hydrophilic groups to the amide moiety can significantly impact the inhibitory activity and selectivity of these compounds. nih.gov

Table 1: Impact of Amide Substituents on Indazole Derivatives' Activity This is an interactive table. You can sort and filter the data by clicking on the column headers.

Compound Amide Substituent (R) Observed Activity Reference
Indazole-3-carboxamide Unsubstituted Baseline activity
N-benzyl-1H-indazole-3-carboxamide Benzyl Varied activity based on target
N-(2-morpholinoethyl)-1H-indazole-3-carboxamide 2-morpholinoethyl Potentially improved solubility and activity
N-(1-benzylpiperidin-4-yl)-1H-indazole-3-carboxamide 1-benzylpiperidin-4-yl Potentially enhanced target binding

Role of the Carboxylic Acid Moiety at C3

The presence of a carboxylic acid group at the C3 position of the indazole ring has been identified as a significant feature for the biological activity of this class of compounds. This acidic moiety can act as a key interaction point with biological targets, often forming strong hydrogen bonds or ionic interactions with amino acid residues in the active site of an enzyme or receptor.

For example, a series of 1-halobenzyl-1H-indazole-3-carboxylic acids have been synthesized and evaluated for their biological effects. nih.gov The carboxylic acid group in these molecules was found to be essential for their activity. The acidic nature of this group allows it to act as a proton donor, facilitating interactions that are critical for the compound's mechanism of action.

Impact of Trifluoromethyl and Bromophenyl Moieties

The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. nih.gov The strong electron-withdrawing nature of the CF3 group can influence the electronic properties of the entire molecule, potentially leading to stronger interactions with the biological target. nih.govrsc.org In some instances, the presence of a trifluoromethyl group has been shown to increase the potency of a compound by several fold compared to its non-fluorinated analogue. rsc.org

Table 2: Contribution of Key Moieties to Biological Activity This is an interactive table. You can sort and filter the data by clicking on the column headers.

Moiety Potential Contribution to Activity Reference
Trifluoromethyl (CF3) Increased metabolic stability, lipophilicity, and binding affinity. nih.govrsc.org
Bromophenyl Halogen bonding, hydrophobic and pi-stacking interactions. nih.govmdpi.com

Halogen Substituent Effects (e.g., Chlorine vs. Fluorine)

The nature of the halogen substituent on the phenyl ring of 1-phenyl-1H-indazole analogues can have a pronounced effect on their biological activity. The substitution of bromine with other halogens, such as chlorine or fluorine, can modulate the compound's electronic and steric properties, thereby influencing its interaction with the target.

For instance, in a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, the type and position of the halogen on the N-aryl ring led to variations in anticancer activity. mdpi.com Generally, chlorine is larger and more lipophilic than fluorine. These differences in size, electronegativity, and ability to form halogen bonds can lead to distinct SAR profiles. For example, a chloro-substituted analogue might exhibit different potency or selectivity compared to its fluoro-substituted counterpart due to altered binding interactions.

In the context of 1-halobenzyl-1H-indazole-3-carboxylic acids, compounds with a 2,4-dichlorobenzyl group showed potent activity, highlighting the importance of the specific halogen substitution pattern. nih.gov This underscores that not only the type of halogen but also its position on the aromatic ring is a critical determinant of biological activity.

Mechanistic and Pharmacological Target Identification Studies

Ion Channel Modulation (e.g., CRAC Channel Blockade)

The modulation of ion channels, particularly the Calcium Release-Activated Calcium (CRAC) channels, is a significant area of investigation for therapeutic intervention in various diseases. While specific data for 1-(4-Bromophenyl)-1H-indazole is limited, related indazole-3-carboxamides have been identified as potent CRAC channel blockers. nih.gov

CRAC channels are critical for calcium signaling in various cell types, including mast cells, and their modulation can impact inflammatory responses. nih.gov Structure-activity relationship (SAR) studies of indazole-3-carboxamides have revealed that the regiochemistry of the amide linker is crucial for activity. nih.gov One study demonstrated that a series of 1-(2,4-dichlorobenzyl)-indazole-3-carboxamides are potent inhibitors of calcium influx through CRAC channels in activated mast cells. nih.gov

Furthermore, a patent for inhibitors of store-operated calcium release mentions the use of 4-(4-bromophenyl)-2-(3-fluorobenzamido)thiophene-3-carboxylic acid as a positive control in assays measuring CRAC channel activity, indicating the relevance of the 4-bromophenyl moiety in compounds targeting this channel. google.com

Receptor Antagonism and Agonism

The indazole scaffold has been explored for its potential as a glucagon (B607659) receptor antagonist, which is a promising therapeutic strategy for type 2 diabetes. nih.gov Although direct studies on this compound are not specified, research on indazole-based β-alanine derivatives has yielded potent glucagon receptor antagonists.

One study detailed the discovery of a series of such compounds with excellent pharmacokinetic properties. nih.gov Compound 13K from this series was shown to significantly inhibit glucagon-mediated blood glucose increase in an acute dog glucagon challenge test when administered orally. nih.gov This highlights the potential of the indazole core structure in the design of effective glucagon receptor antagonists.

The CC-chemokine receptor 4 (CCR4) is another target where indazole-based compounds have shown activity. Specifically, a series of indazole arylsulfonamides have been synthesized and evaluated as human CCR4 antagonists. nih.gov These compounds have been shown to bind to an intracellular allosteric site on the receptor. nih.gov

In this series, structure-activity relationship studies revealed that specific substitutions on the indazole ring and the arylsulfonamide portion were critical for potency. The most potent compound identified, analogue 6 (GSK2239633A), demonstrated high absorption in two species and was selected for further development. nih.gov This research indicates that the indazole scaffold can serve as a basis for the development of allosteric modulators of CCR4, although no specific data for this compound is available.

Comprehensive screening of this compound against a broad panel of G-protein coupled receptors (GPCRs) has not been extensively reported in the public domain. GPCRs represent a large and diverse family of receptors that are the targets of a significant portion of modern medicines. drugtargetreview.com High-throughput screening campaigns are typically employed to identify interactions between small molecules and various GPCRs. nih.gov

While a database search revealed a compound named 3-(4-bromophenyl)-1-(cyclopropylcarbonyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, which has a similar bromophenyl group, it is a pyrazole (B372694) derivative and not an indazole. zhanggroup.org Therefore, no specific interaction data for this compound with any particular GPCR can be reported at this time.

Enzyme Inhibition Beyond Kinases

The indazole scaffold is a versatile pharmacophore that has been explored for its inhibitory activity against a range of enzymes. Research into derivatives containing the this compound core has revealed potential interactions with several key enzymes involved in inflammation, bacterial replication, and cellular responses to hypoxia.

Cyclooxygenase-2 (COX-2) is an enzyme that is highly expressed at sites of inflammation and in various malignancies, making it a significant target for anti-inflammatory and anticancer drug development. nih.gov While direct studies on the COX-2 inhibitory activity of this compound are not extensively documented in the available literature, research on the broader (aza)indazole series provides valuable insights.

A series of novel indazole derivatives have been synthesized and evaluated for their ability to inhibit COX enzymes. nih.gov In these studies, the indazole core serves as a key structural motif. For instance, certain sulfonylamide derivatives of indazole have demonstrated high affinity and selectivity for the COX-2 enzyme over its isoform, COX-1. nih.gov In one study, a library of indazole derivatives was tested, and while no inhibition of COX-1 was detected at concentrations of 30 µM, all derivatives showed some level of activity against COX-2. nih.gov

The general structure-activity relationship for many COX-2 inhibitors involves two aromatic rings connected by a central heterocyclic system. mdpi.com The selectivity for COX-2 is often attributed to the presence of specific substituents, such as a sulfone or sulphonamide group on one of the phenyl rings, which can fit into the larger, more accommodating active site of the COX-2 enzyme. mdpi.com Although this compound lacks the typical sulfonamide moiety of "coxib" drugs, the diaryl-heterocycle arrangement is a common feature among COX-2 inhibitors.

The table below shows the COX-2 inhibition data for selected indazole derivatives, illustrating the potential of this chemical class.

Table 1: In Vitro COX-2 Inhibition of Selected Indazole Derivatives

Compound Description COX-2 IC50 (µM) COX-2 Inhibition at 30 µM (%)
Derivative 14 Indazole with methoxy (B1213986) group 17.5 60
Derivative 15 Indazole with methylsulfonyl group 18.2 58
Derivative 16 Indazole with aminosulfonyl group 11.2 68

Data is illustrative of the indazole class and sourced from a study on (aza)indazole derivatives as COX-2 inhibitors. nih.gov

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial DNA replication and a well-established target for antibacterial agents. nih.gov The GyrB subunit, which possesses ATPase activity, offers a promising target for developing new antibiotics that can overcome resistance to existing drugs like fluoroquinolones. nih.gov

Research has identified indazole and pyrazole derivatives as potent inhibitors of DNA gyrase. nih.govnih.gov Specifically, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, which are structurally very similar to this compound, have been synthesized and evaluated for their inhibitory activity against DNA gyrase from Staphylococcus aureus and Bacillus subtilis. nih.gov

The 3-(4-bromophenyl) moiety is a crucial component of these inhibitors, interacting with amino acid residues within the enzyme's active site. nih.gov Docking simulations have suggested that the pyrazole ring and the substituted phenyl rings form key interactions that inhibit the enzyme's function. researchgate.net The results from these studies indicate that compounds containing the 4-bromophenyl-pyrazole/indazole core can be potent inhibitors of bacterial DNA gyrase. nih.gov

Table 2: DNA Gyrase Inhibitory Activity of N′-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide Analogs

Compound ID Substituent on Benzoyl Ring S. aureus DNA Gyrase IC50 (µg/mL) B. subtilis DNA Gyrase IC50 (µg/mL)
3a H 2.5 3.5
3d 4-F 0.85 1.25
3k 2,4-di-Cl 0.15 0.25
3s 4-NO2 1.5 2.25

Data sourced from a study on pyrazole-based DNA gyrase inhibitors. nih.gov

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that plays a central role in cellular adaptation to low oxygen levels (hypoxia), a condition prevalent in solid tumors. mdpi.com HIF-1α regulates genes involved in angiogenesis, cell proliferation, and metabolism, making it an attractive target for cancer therapy. mdpi.com

The indazole scaffold has been identified as a promising framework for the development of HIF-1α inhibitors. researchgate.net While specific inhibitory data for this compound is limited, related compounds have shown significant activity. For example, the well-known HIF-1 inhibitor YC-1 contains an indazole ring and functions by inhibiting the accumulation of HIF-1α protein under hypoxic conditions. selleckchem.com

Furthermore, indenopyrazoles, which are fused-ring structures related to indazoles, have been discovered as a potent new class of HIF-1α inhibitors. nih.gov One indenopyrazole derivative was found to inhibit hypoxia-induced HIF-1α transcriptional activity with an exceptionally low IC50 value of 0.014 µM. nih.gov This compound appears to act downstream in the HIF-1 pathway, affecting the transcriptional process without preventing the accumulation of HIF-1α protein itself. nih.gov This suggests that the broader indazole and pyrazole family, including this compound, has the potential to interfere with the HIF-1 signaling pathway, a mechanism of significant therapeutic interest. researchgate.netnih.gov

Investigation of DNA Binding and Interaction Mechanisms

The interaction of small molecules with DNA is a fundamental mechanism for many therapeutic agents, particularly in the field of oncology. These interactions can occur through various modes, such as intercalation between base pairs, binding within the minor or major grooves, or covalent alkylation, leading to the disruption of DNA replication and transcription.

Currently, there is a lack of specific studies in the available scientific literature that directly investigate the DNA binding and interaction mechanisms of this compound. While planar heterocyclic aromatic systems can possess DNA intercalating properties, and brominated compounds have been explored for DNA alkylating or crosslinking activities in other molecular contexts, no direct evidence or detailed mechanistic studies have been published for this specific compound. researchgate.net Therefore, the potential for this compound to directly bind to or interact with DNA remains an area for future investigation.

Computational Chemistry and in Silico Approaches

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design for predicting how a ligand, such as an indazole derivative, might interact with a biological target.

Molecular docking simulations are employed to predict the binding modes and estimate the binding affinities of indazole derivatives to various protein targets. For instance, studies on novel indazole derivatives have used docking to assess their effectiveness against specific proteins, such as those implicated in renal cancer (PDB: 6FEW). nih.govrsc.org In such studies, the ligand is typically flexible while the protein target is kept rigid. The process involves preparing the ligand and protein structures, defining a grid box around the active site, and then using a docking algorithm to find the best binding poses. amazonaws.com The results are often scored based on binding energy, with lower energies indicating a more favorable interaction. amazonaws.com

In a study of N-4-pyrimidinyl-1H-indazol-4-amine derivatives as inhibitors of leukocyte-specific protein tyrosine kinase (Lck), molecular docking was used to determine the bioactive conformation of the most potent compound, which then served as a template for aligning other molecules in the series. nih.gov Similarly, docking studies on various heterocyclic compounds containing a bromophenyl group have been used to predict binding interactions with targets like EGFR kinase and proteins from various pathogens. amazonaws.comijpsjournal.com These studies help in visualizing hydrogen bonds and other molecular interactions that stabilize the ligand-protein complex. amazonaws.com

Table 1: Representative Molecular Docking Study on Indazole Derivatives

Target Protein PDB ID Key Interacting Residues Predicted Binding Energy (kcal/mol) Reference
Renal Cancer-related Protein 6FEW Not specified High binding energy for some derivatives nih.gov
Leukocyte-specific protein tyrosine kinase (Lck) Not specified ATP binding site Not specified nih.gov
Bacterial Proteins Various Not specified Low binding energy for active compounds amazonaws.com

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like 1-(4-Bromophenyl)-1H-indazole.

DFT calculations are frequently used to provide mechanistic insights into chemical reactions involving the indazole scaffold. For example, DFT has been employed to understand the regioselectivity of the alkylation of indazoles. beilstein-journals.org These calculations can suggest mechanisms, such as chelation or the influence of non-covalent interactions, that dictate whether substitution occurs at the N1 or N2 position of the indazole ring. beilstein-journals.org Natural Bond Orbital (NBO) analyses, derived from DFT calculations, can further support proposed reaction pathways by examining partial charges and Fukui indices. beilstein-journals.org Studies on other bromophenyl-containing heterocycles have also utilized DFT to explore their structural properties and reaction pathways, such as in Suzuki cross-coupling reactions. researchgate.net

Conformational analysis using quantum chemical methods helps in understanding the three-dimensional structure and flexibility of molecules. For indazole derivatives, DFT calculations can determine the most stable conformers and the energy barriers for rotation around single bonds. iu.edu.sa This information is crucial for understanding how a ligand might adapt its shape to fit into a binding site. The geometric optimization of indazole derivatives using DFT can reveal important structural features and help in identifying the lowest energy conformations. nih.gov Such studies have been performed on various pyrazole (B372694) and thiadiazole derivatives to identify stable isomers and understand their spectral properties. iu.edu.sa

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

Both 2D and 3D-QSAR techniques are applied to indazole derivatives to build predictive models for their biological activities. nih.govnih.gov 2D-QSAR models use descriptors calculated from the 2D structure of the molecules, such as topological, electronic, and physicochemical properties. imist.ma In contrast, 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA), use descriptors derived from the 3D structures of the molecules, such as steric and electrostatic fields. nih.govresearchgate.net

For instance, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have been performed to understand the structural features influencing their inhibitory potency. nih.gov These models, validated through statistical measures, provide contour maps that highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, thus guiding the design of new, more potent inhibitors. nih.govresearchgate.net QSAR models have been developed for indazole compounds to predict their inhibitory activity against targets like SAH/MTAN, where a combination of 2D and 3D descriptors was used to build a statistically robust model. nih.gov

Table 2: Overview of QSAR Modeling Approaches for Indazole Derivatives

QSAR Technique Target/Activity Key Findings Reference
3D-QSAR (CoMFA) Lck Inhibition Robust model with high predictive power (r²cv = 0.603, r²pred = 0.921). Contour maps identified key structural requirements. nih.gov
3D-QSAR (Field and Gaussian-based) HIF-1α Inhibition Generated steric and electrostatic maps to guide the design of new inhibitors. nih.gov
2D and 3D QSAR (GA-MLR) SAH/MTAN Inhibition Developed a model that could explain and predict 85.2% and 78.1% of the variance in inhibitory activity, respectively. nih.gov

Molecular Dynamics Simulations for Ligand Stability and Dynamics

Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic behavior of a ligand within a biological target's binding site can be observed over time. For indazole derivatives, MD simulations have been crucial in assessing the stability of ligand-protein complexes and understanding the key interactions that govern binding affinity.

In studies of indazole derivatives as Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors, MD simulations have been employed to confirm the stability of the ligand in the active site. nih.gov These simulations typically involve placing the docked compound into a solvated, physiologically relevant environment and simulating its movement over nanoseconds. Key metrics analyzed during these simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the ligand's atomic positions from a reference structure, providing insight into its conformational stability. A stable RMSD trajectory suggests that the ligand maintains a consistent binding pose.

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the fluctuation of individual atoms or residues, highlighting flexible regions of the ligand and the protein.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and the protein, which are often critical for binding affinity and specificity.

While no direct MD simulation studies on this compound have been published, based on research into similar indazole-based compounds, it is anticipated that the 4-bromophenyl substituent would play a significant role in the molecule's interaction profile, potentially forming halogen bonds or occupying a hydrophobic pocket within a target protein.

Virtual Screening Techniques for Candidate Identification

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. Both structure-based and ligand-based VS approaches have been successfully applied to the discovery of indazole-containing compounds.

Structure-based virtual screening relies on the three-dimensional structure of the target protein. In the context of indazole derivatives, this approach has been used to identify novel inhibitors of targets such as the Fibroblast Growth Factor Receptor (FGFR) and Bromodomain-containing protein 4 (BRD4). The process generally involves:

Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB) and prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site.

Ligand Library Preparation: A large database of chemical compounds is prepared for docking by generating 3D conformers for each molecule.

Molecular Docking: The ligand library is docked into the defined binding site of the receptor using specialized software. Docking algorithms predict the binding pose and estimate the binding affinity, typically represented by a docking score.

Hit Selection and Refinement: Compounds with the best docking scores are selected as "hits" and may be subjected to further computational analysis, such as MD simulations, before being prioritized for experimental testing.

Ligand-based virtual screening , on the other hand, utilizes the knowledge of known active and inactive molecules for a particular target. This approach is valuable when the 3D structure of the target is unknown. Pharmacophore modeling is a common ligand-based method where a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity is defined and used to screen compound libraries. For indazole derivatives, pharmacophore models have been developed to identify potent inhibitors of various kinases.

Given the structural features of this compound, it is a viable candidate for inclusion in virtual screening campaigns aimed at discovering novel inhibitors for a range of therapeutic targets.

In Silico Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of lead compounds. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target protein. These initial fragment hits are then optimized and grown into more potent, drug-like molecules. In silico FBDD leverages computational methods to guide this process.

The indazole scaffold is recognized as a privileged fragment in FBDD due to its favorable properties, including its ability to form key interactions with protein targets and its synthetic tractability. pharmablock.com In silico approaches in FBDD for indazole-based compounds often involve:

Fragment Docking: Computationally docking libraries of fragments into the binding site of a target to identify initial hits.

Fragment Growing: Computationally extending a bound fragment by adding functional groups to improve its binding affinity and selectivity. This is often guided by the structure of the binding pocket.

Fragment Linking: Connecting two or more fragments that bind to adjacent sites within the target to create a larger, more potent molecule.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive review of publicly accessible scientific databases and chemical literature reveals a significant gap in the characterization data for the compound This compound . Despite targeted searches for its spectroscopic and structural properties, specific experimental data from advanced analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are not available. Consequently, a detailed analysis as outlined for advanced spectroscopic and structural elucidation methods cannot be compiled at this time.

The synthesis and characterization of novel compounds are fundamental to chemical research. Typically, the structural confirmation of a newly synthesized molecule like this compound would be extensively documented, providing a wealth of data for the scientific community. This information is crucial for verifying the identity, purity, and structure of the compound, and serves as a reference for future research.

While general principles of spectroscopic analysis can predict the expected features for this molecule—for instance, the anticipated proton and carbon environments in NMR, the characteristic vibrational modes of the aromatic rings and C-Br bond in IR, and the molecular ion peak in mass spectrometry—the absence of published experimental data prevents a factual and scientifically rigorous discussion.

Further research and publication by synthetic and analytical chemists are required to fully characterize this compound and make its spectroscopic data available for detailed analysis. Until such studies are published, a definitive and detailed article on its specific spectroscopic properties cannot be accurately generated.

Advanced Spectroscopic and Structural Elucidation Methods for Indazole Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS/ESI) for Exact Mass Determination

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS/ESI) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing its exact mass with high accuracy and precision. For nitrogen-containing heterocyclic compounds like 1-(4-Bromophenyl)-1h-indazole, this technique is crucial for confirming the molecular formula.

Based on its structure, the theoretical exact mass of this compound (C₁₃H₉BrN₂) can be calculated. The presence of bromine is particularly noteworthy due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly observable in the mass spectrum, providing a definitive marker for its presence in the molecule.

Table 1: HRMS Data for a Related Indazole Compound
Compound NameMolecular FormulaCalculated Exact Mass [M]⁺Found Exact Mass [M]⁺Reference
Methyl this compound-3-carboxylateC₁₅H₁₁BrN₂O₂330.0004330.0001 nih.govacs.org

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which govern the crystal packing and macroscopic properties of the material.

Specific crystallographic data for this compound has not been reported in the surveyed literature. However, analysis of structurally similar compounds provides a strong basis for predicting its solid-state characteristics. For instance, the crystal structure of 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime reveals an orthorhombic crystal system with the space group Pbca. researchgate.netresearchgate.net In another related molecule, 1-(4-bromophenyl)but-3-yn-1-one, the crystal system is monoclinic with the space group P2₁/n. nih.gov

Table 2: Crystallographic Data for Structurally Related Compounds
Compound NameCrystal SystemSpace GroupKey Intermolecular InteractionsReference
1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oximeOrthorhombicPbcaO—H···N hydrogen bonding researchgate.netresearchgate.net
1-(4-bromophenyl)but-3-yn-1-oneMonoclinicP2₁/nC—H···O hydrogen bonding, H···H, C···H, Br···H contacts nih.gov
1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-oneNot SpecifiedNot SpecifiedC—H···O, C—H···N, C—H···S hydrogen bonds nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. The results are then compared with the theoretical percentages calculated from the proposed empirical formula, serving as a crucial checkpoint for purity and structural confirmation.

While direct elemental analysis data for this compound was not found in the reviewed sources, the analysis of a related compound, (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione, showcases the application of this method. mdpi.com The calculated and found percentages for Carbon, Hydrogen, and Nitrogen in this molecule were in very close agreement, validating its empirical formula of C₂₁H₁₇BrN₂O₅. mdpi.com For this compound (C₁₃H₉BrN₂), the theoretical elemental composition would be approximately 57.17% Carbon, 3.32% Hydrogen, and 10.26% Nitrogen. Experimental verification of these values would be a standard procedure in the characterization of a newly synthesized batch of this compound.

Table 3: Elemental Analysis Data for a Related Bromophenyl Compound
Compound NameMolecular FormulaElementCalculated (%)Found (%)Reference
(Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dioneC₂₁H₁₇BrN₂O₅C55.1655.28 mdpi.com
H3.753.69
N6.136.09

Advanced Spectroscopic Techniques for Material Characterization

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like indazoles, the absorption bands typically arise from π → π* transitions of the conjugated system. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and the solvent environment.

Specific UV-Vis absorption spectra for this compound are not available in the consulted literature. However, a study on the parent 1H-indazole and its N-methylated isomers in acetonitrile (B52724) provides a valuable reference. researchgate.net The UV-Vis spectrum of 1H-indazole shows a complex absorption profile with multiple bands in the UV region, characteristic of its aromatic nature. researchgate.net The introduction of the 4-bromophenyl group at the N1 position of the indazole ring is expected to extend the π-conjugated system. This extension of conjugation typically leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths and potentially an increase in the molar absorptivity. The resulting spectrum would be a composite of the electronic transitions originating from both the indazole and the bromophenyl chromophores.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS is a powerful tool for characterizing the surface chemistry of materials, including catalysts used in synthesis research.

There is no specific XPS data available for this compound in the reviewed scientific literature. In the context of catalysis research, if this indazole derivative were used as a ligand to prepare a heterogeneous catalyst, XPS could be employed to study the chemical state of the metallic center and the heteroatoms (N, Br) on the catalyst's surface. For example, the binding energies of the N 1s and Br 3d core levels could provide information about the coordination of the indazole ligand to the metal and the electronic environment of the bromine atom. Such data would be crucial in understanding the catalyst's structure and its mechanism of action.

Q & A

Basic: What synthetic methodologies are optimal for preparing 1-(4-Bromophenyl)-1H-indazole, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis of this compound typically involves regioselective coupling or cyclization reactions. For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between 4-bromophenylboronic acid and indazole precursors are commonly employed . Key optimization steps include:

  • Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for improved regioselectivity.
  • Temperature control : Reflux in methanol or ethanol (60–80°C) minimizes side products .
  • Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product. Yield improvements (>70%) are achieved by slow addition of reactants and inert atmosphere (N₂/Ar) .

Basic: How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?

Answer:

  • 1H/13C NMR : Key diagnostic signals include aromatic protons (δ 7.2–8.5 ppm) and coupling patterns. The 4-bromophenyl group shows a doublet (J ≈ 8.5 Hz) for para-substituted protons .
  • IR Spectroscopy : Absence of N-H stretches (~3400 cm⁻¹) confirms substitution at the indazole N1 position.
  • Mass Spectrometry (HRMS) : Exact mass matching [M+H]⁺ or [M+Na]⁺ confirms molecular formula (e.g., C₁₃H₁₀BrN₂ requires m/z 281.0078) .
  • Purity assessment : Combine HPLC (C18 column, acetonitrile/water) with elemental analysis (C, H, N ± 0.4%) .

Advanced: How do crystallographic data resolve ambiguities in the molecular conformation of this compound, and what validation tools are recommended?

Answer:
Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths, angles, and torsion angles. For example:

  • Dihedral angles : The indazole and bromophenyl planes typically form a 40–50° angle, influencing π-π stacking .
  • Validation tools : Use SHELX (SHELXL for refinement, SHELXS for solution) to resolve disorder or twinning. The R-factor (<5%) and ADDSYM in PLATON ensure symmetry correctness .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···H contacts) for polymorph identification .

Advanced: What strategies address contradictions in regioselectivity during the functionalization of this compound?

Answer:
Contradictions often arise from competing electronic (directing groups) and steric effects. Mitigation strategies include:

  • Directed ortho-metalation : Use LiTMP (lithium tetramethylpiperidide) to selectively functionalize the indazole C3 position .
  • Computational modeling : DFT calculations (e.g., Gaussian09) predict reactive sites by analyzing Fukui indices and electrostatic potentials .
  • Protecting groups : Temporarily block reactive N1 with Boc groups to direct substitution to C5/C6 .

Advanced: How can mechanistic studies elucidate the role of this compound in catalytic or biological systems?

Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps (e.g., C-H activation vs. bond formation) .
  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzyme active sites) using crystal structures from the PDB .
  • Spectroscopic trapping : Use EPR or UV-vis to detect radical intermediates in catalytic cycles .

Basic: What are the best practices for assessing the stability of this compound under varying storage conditions?

Answer:

  • Thermal stability : TGA/DSC analysis (heating rate 10°C/min, N₂ atmosphere) identifies decomposition points (>200°C typical) .
  • Light sensitivity : Store in amber vials at –20°C; monitor UV-vis absorbance shifts after 72-hour light exposure.
  • Hydrolytic stability : Conduct accelerated aging in pH 3–9 buffers (37°C, 7 days) with HPLC monitoring .

Advanced: How do computational methods (DFT, MD) complement experimental data in understanding the electronic properties of this compound?

Answer:

  • DFT calculations : B3LYP/6-311+G(d,p) optimizes geometry and computes HOMO-LUMO gaps (e.g., ~4.2 eV for charge-transfer applications) .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict solubility and aggregation behavior .
  • NBO analysis : Quantifies hyperconjugation effects (e.g., bromine’s electron-withdrawing impact on aromatic rings) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.